
3,4-Diethyl-3,4-dinitrohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-3,4-dinitrohexane is an organic compound characterized by the presence of two ethyl groups and two nitro groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-dinitrohexane typically involves the nitration of 3,4-diethylhexane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to optimize yield and purity. Post-reaction, the product is separated and purified using industrial crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethyl-3,4-dinitrohexane can undergo various chemical reactions, including:
-
Reduction:
Reagents: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Conditions: Room temperature to moderate heat, atmospheric pressure.
Products: Reduction of nitro groups to amino groups, forming 3,4-diethyl-3,4-diaminohexane.
-
Substitution:
Reagents: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Conditions: Basic conditions, moderate temperature.
Products: Substitution of nitro groups with nucleophiles, forming various substituted derivatives.
-
Oxidation:
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium, elevated temperature.
Products: Oxidation of ethyl groups to carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,4-Diethyl-3,4-dinitrohexane is used as a precursor for the synthesis of other complex organic molecules. Its nitro groups make it a versatile intermediate for various chemical transformations, including reductions and substitutions.
Biology and Medicine
While specific biological and medicinal applications of this compound are limited, its derivatives, such as 3,4-diethyl-3,4-diaminohexane, may have potential uses in drug development and biochemical research. The amino derivatives can be explored for their biological activity and potential therapeutic properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialized chemicals and materials. Its nitro groups provide reactive sites for further chemical modifications, making it valuable in the synthesis of polymers, dyes, and explosives.
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-3,4-dinitrohexane primarily involves its nitro groups, which can participate in various chemical reactions. The nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups through a series of electron transfer steps facilitated by the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3,4-Dimethyl-3,4-dinitrohexane:
- Similar structure but with methyl groups instead of ethyl groups.
- Undergoes similar chemical reactions but with different reactivity due to the smaller size of methyl groups.
-
3,4-Diethyl-3,4-dinitrooctane:
- Similar structure but with a longer carbon chain.
- Exhibits different physical properties such as boiling point and solubility.
Uniqueness
3,4-Diethyl-3,4-dinitrohexane is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. The ethyl groups provide steric hindrance, affecting the compound’s behavior in chemical reactions compared to its methyl or longer-chain analogs.
Propriétés
Numéro CAS |
117132-55-5 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3,4-diethyl-3,4-dinitrohexane |
InChI |
InChI=1S/C10H20N2O4/c1-5-9(6-2,11(13)14)10(7-3,8-4)12(15)16/h5-8H2,1-4H3 |
Clé InChI |
AURIJOQYSQBRSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(CC)(CC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


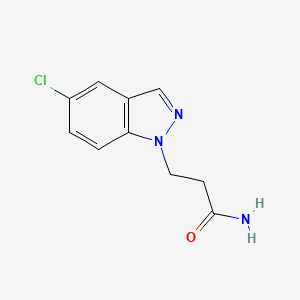
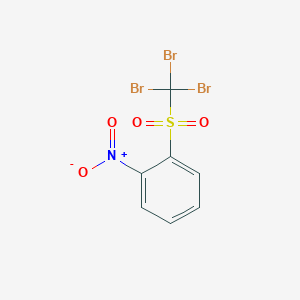
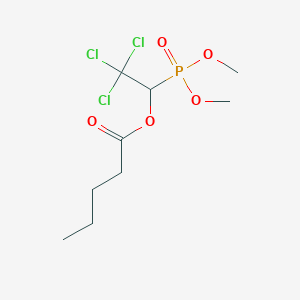
silane](/img/structure/B14291895.png)
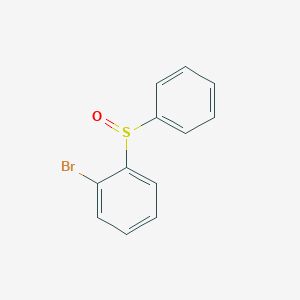
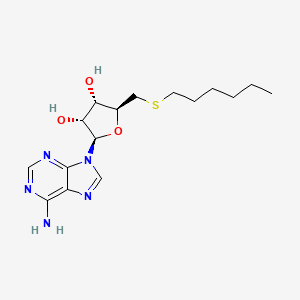
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

silane](/img/structure/B14291945.png)
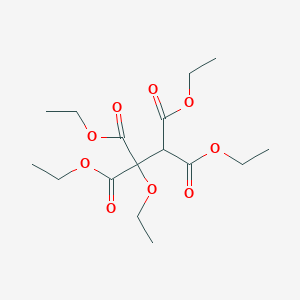

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
